2,5,6-Trifluoro-3-nitrobenzyl alcohol
Description
2,5,6-Trifluoro-3-nitrobenzyl alcohol (molecular formula: C₇H₅F₃NO₃) is a fluorinated aromatic alcohol featuring a nitro group at the 3-position and fluorine atoms at the 2, 5, and 6 positions. This compound combines the electron-withdrawing effects of fluorine and nitro groups, which influence its reactivity, solubility, and conformational flexibility. Such derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, where fluorine substitution enhances metabolic stability and bioavailability .
Properties
CAS No. |
114151-55-2 |
|---|---|
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
(2,3,6-trifluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H4F3NO3/c8-4-1-5(11(13)14)7(10)3(2-12)6(4)9/h1,12H,2H2 |
InChI Key |
WPZLVEJZLVCCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CO)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues include:
Physical and Chemical Properties
- Melting Points: Fluorinated benzyl alcohols generally exhibit lower melting points than non-fluorinated counterparts due to reduced crystallinity. For example, 4-nitrobenzyl alcohol (non-fluorinated) melts at 92–94°C , while fluorinated derivatives like 4-fluoro-3-nitrobenzyl alcohol are likely liquid at room temperature.
- Acidity: The nitro group at the 3-position in this compound increases the acidity of the hydroxyl group compared to non-nitro analogues (e.g., 2-fluoro-3-(trifluoromethyl)benzyl alcohol) .
- Conformational Flexibility : Trifluorination at the 2,5,6 positions restricts rotation around the benzyl alcohol arm, reducing hydrogen-bonding capacity relative to difluoro analogues .
Research Findings and Trends
- Conformational Studies : Computational models suggest that trifluorination at the 2,5,6 positions introduces torsional strain, favoring planar conformations that may limit interactions with biological targets .
- Regiochemical Impact : Analogues with nitro groups at the 4-position (e.g., 1123172-89-3) exhibit distinct electronic profiles compared to 3-nitro derivatives, influencing their reactivity in nucleophilic substitution reactions .
- Market Availability : Fluorinated benzyl alcohols are commercially available in milligram to gram quantities (e.g., Alfa Aesar and Kanto Reagents catalogues), with prices escalating with fluorine content (e.g., 4-nitrobenzyl alcohol: ~$4,300/25g; deuterated analogues: \sim$44,000/100mg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
